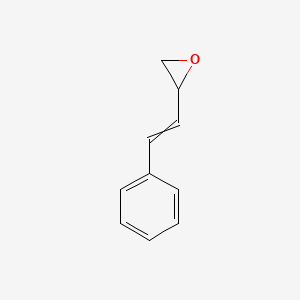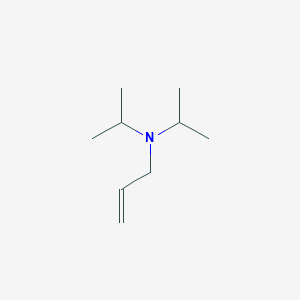
2-Propen-1-amine, N,N-bis(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propen-1-amine, N,N-bis(1-methylethyl)-, also known by its CAS number 44898-60-4, is an organic compound with the molecular formula C9H19N . This compound belongs to the class of amines, specifically tertiary amines, due to the presence of three alkyl groups attached to the nitrogen atom . It is characterized by its unique structure, which includes a propenyl group and two isopropyl groups attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, N,N-bis(1-methylethyl)- typically involves the alkylation of a primary amine with appropriate alkyl halides. One common method is the reaction of allylamine with isopropyl halides under basic conditions to form the desired tertiary amine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propen-1-amine, N,N-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one of the alkyl groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce simpler amines .
Wissenschaftliche Forschungsanwendungen
2-Propen-1-amine, N,N-bis(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Propen-1-amine, N,N-bis(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways and physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diisopropylethylamine: Similar in structure but with an ethyl group instead of a propenyl group.
Diallylamine: Contains two allyl groups attached to the nitrogen atom.
N-Methyl-1-propanamine: A secondary amine with a methyl and a propyl group attached to the nitrogen .
Uniqueness
2-Propen-1-amine, N,N-bis(1-methylethyl)- is unique due to its specific combination of a propenyl group and two isopropyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
44898-60-4 |
|---|---|
Molekularformel |
C9H19N |
Molekulargewicht |
141.25 g/mol |
IUPAC-Name |
N-propan-2-yl-N-prop-2-enylpropan-2-amine |
InChI |
InChI=1S/C9H19N/c1-6-7-10(8(2)3)9(4)5/h6,8-9H,1,7H2,2-5H3 |
InChI-Schlüssel |
WRLBVBBEFRWHHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CC=C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


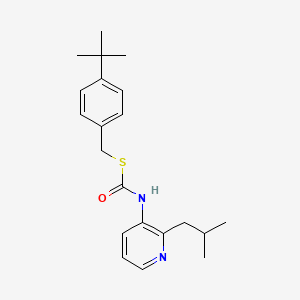



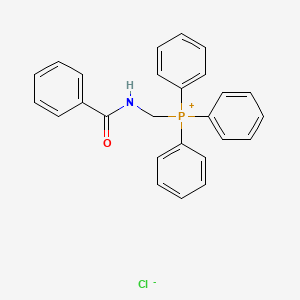
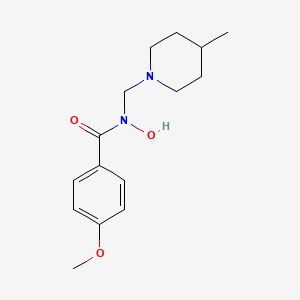
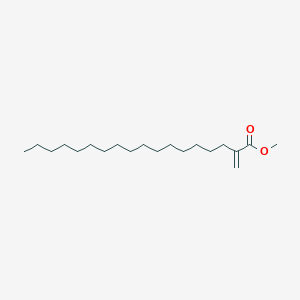

![Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate](/img/structure/B14651786.png)


